2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
Description
This compound is a purine derivative featuring a pyrazole substituent at the 8-position and an acetamide group at the 1-position of the purine core. The purine scaffold is modified with 3,7-dimethyl and 2,6-dioxo functional groups, which are critical for its structural and electronic properties. Such modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
2-[8-(3,5-diethylpyrazol-1-yl)-3,7-dimethyl-2,6-dioxopurin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O3/c1-5-9-7-10(6-2)23(19-9)15-18-13-12(20(15)3)14(25)22(8-11(17)24)16(26)21(13)4/h7H,5-6,8H2,1-4H3,(H2,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHANERWAOVWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC(=O)N)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure combines a purine core with a pyrazole moiety and an acetamide group, which may contribute to various biological activities. This article aims to explore the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.4 g/mol. The structural features include:
- Purine Core : Central to many biological processes and recognized for its role in nucleic acid structure.
- Pyrazole Ring : Known for its diverse biological activities including anticancer and anti-inflammatory effects.
- Acetamide Group : Often involved in enhancing solubility and bioavailability.
Biological Activity Overview
Compounds similar to 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide have been shown to exhibit a range of biological activities:
- Anticancer Activity : Pyrazole derivatives have been linked to cytotoxic effects against various cancer cell lines. For instance, studies indicate that related compounds can induce apoptosis in cervical HeLa cells and prostate DU 205 cancer cell lines .
- Anti-inflammatory Effects : Research suggests that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . This indicates potential use in treating inflammatory diseases.
- Antioxidant Properties : The presence of the pyrazole ring contributes to the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to specific enzymes or receptors that modulate cellular pathways.
- Signal Transduction Modulation : Interfering with signaling pathways involved in cell proliferation and survival.
Research indicates that compounds with similar structures often interact with kinase enzymes or transcription factors that play critical roles in cancer progression .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
-
Cytotoxicity Against Cancer Cells :
- A study reported that a derivative similar to the compound exhibited significant cytotoxicity against colon cancer cell lines (Caco-2) through apoptosis induction mechanisms.
- Anti-inflammatory Action :
-
Antimicrobial Efficacy :
- A series of tests showed that certain pyrazole derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their utility as broad-spectrum antibiotics.
Data Table: Comparative Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other pyrazole- and purine-based derivatives. Below is a comparative analysis based on synthesis, substituent effects, and hypothetical biological relevance (inferred from analogous systems):
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Solubility: The acetamide group in the target compound may improve aqueous solubility compared to the cyano or carboxylate groups in 7a and 7b, which are more lipophilic .
Synthetic Pathways: The target compound likely employs nucleophilic substitution at the purine C8 position, analogous to pyrazole coupling in 7a–b and 11a–b .
Hypothetical Bioactivity: Pyrazole-containing compounds (e.g., 7a–b) exhibit antimicrobial and anticancer activities due to heterocyclic π-π stacking and hydrogen bonding. The target compound’s purine-pyrazole hybrid may similarly interact with kinase or protease targets .
Research Findings and Limitations
- Activity Gaps : While 7a–b and 11a–b were synthesized for bioactivity screening, the target compound lacks explicit pharmacological data in the cited sources.
- Synthetic Challenges : Steric hindrance from the 3,5-diethylpyrazole group may complicate purification, a common issue in bulky purine derivatives .
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound features a tetrahydro-purine core substituted at the 8-position with a 3,5-diethyl-pyrazole group and an acetamide side chain. The pyrazole moiety enhances lipophilicity, potentially improving membrane permeability, while the purine core mimics endogenous nucleobases, enabling interactions with enzymes like kinases or adenosine receptors. Structural analogs with similar cores but varying substituents (e.g., methyl vs. ethyl groups) show divergent biological profiles, such as antitumor or anti-inflammatory activities .
Q. What spectroscopic methods are recommended for confirming the compound’s structure?
Use a combination of:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify substituent positions and purity.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation.
- Infrared (IR) Spectroscopy: To identify functional groups (e.g., carbonyl stretches at 1650–1750 cm). Cross-referencing with computational predictions (e.g., density functional theory for NMR chemical shifts) enhances accuracy .
Q. How can researchers optimize the synthesis yield of this compound?
Key parameters include:
- Solvent Selection: Ethanol or DMF/EtOH mixtures for reflux conditions, balancing solubility and reactivity .
- Catalyst Use: Acid or base catalysts (e.g., p-toluenesulfonic acid) to accelerate cyclization steps.
- Temperature Control: Maintain 70–90°C during pyrazole coupling to minimize side reactions. Statistical experimental design (e.g., factorial design) reduces trial-and-error approaches by identifying critical variables .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
- Molecular Docking: Predict binding affinities to target proteins (e.g., kinase domains) using software like AutoDock Vina.
- ADMET Prediction: Tools like SwissADME evaluate drug-likeness (e.g., logP, bioavailability) and toxicity. For example, reducing logP via polar substituents may enhance solubility while retaining activity .
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model reaction energetics to optimize synthetic routes .
Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?
- Dose-Response Analysis: Compare IC values under standardized conditions (e.g., ATP concentration in kinase assays).
- Off-Target Screening: Use panels of related enzymes/receptors to identify selectivity issues.
- Structural Dynamics: Molecular dynamics simulations (e.g., GROMACS) reveal conformational changes influencing activity .
Q. How can researchers validate the compound’s mechanism of action in vivo?
- Pharmacokinetic Profiling: Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS.
- Gene Knockdown Models: CRISPR/Cas9-edited cell lines to confirm target dependency.
- Biomarker Analysis: Quantify downstream effectors (e.g., phosphorylated proteins via Western blot) in target tissues .
Q. What methodologies are effective for scaling up synthesis without compromising purity?
- Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization).
- Membrane Separation: Nanofiltration removes impurities with minimal solvent use .
- Process Analytical Technology (PAT): Real-time monitoring (e.g., in-line IR) ensures consistency during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
